N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound characterized by its unique adamantyl group, which is a tricyclic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantyl group, which can be synthesized from adamantane through bromination and subsequent reactions . The pyrazole ring is then constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances its stability and facilitates its binding to target proteins or enzymes . The trifluoromethyl and chloro groups contribute to its reactivity and specificity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-(1-ADAMANTYL)-4-CHLORO-N,1-DIMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the trifluoromethyl and chloro groups contribute to its reactivity and specificity .
Properties
IUPAC Name |
N-(1-adamantyl)-4-chloro-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3N3O/c1-23(16-6-9-3-10(7-16)5-11(4-9)8-16)15(25)13-12(18)14(17(19,20)21)22-24(13)2/h9-11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNJKLNEZDICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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